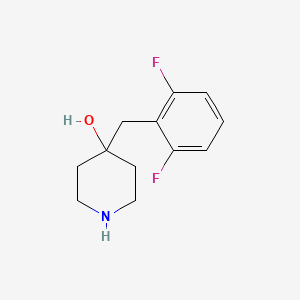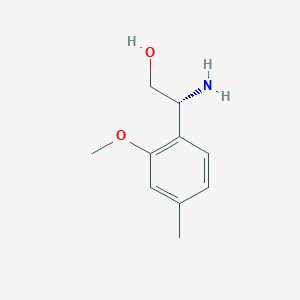
1,2-Difluoro-3-isocyanobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Difluoro-3-isocyanobenzene is an organic compound with the molecular formula C7H3F2N It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms at the 1 and 2 positions, and an isocyanide group is attached at the 3 position
Méthodes De Préparation
The synthesis of 1,2-Difluoro-3-isocyanobenzene typically involves the following steps:
Starting Material: The synthesis begins with a suitable fluorinated benzene derivative.
Isocyanide Introduction: The isocyanide group can be introduced via a reaction with a suitable isocyanide precursor, such as formamide, under dehydrating conditions.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
1,2-Difluoro-3-isocyanobenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
The major products formed depend on the specific reagents and conditions used in these reactions.
Applications De Recherche Scientifique
1,2-Difluoro-3-isocyanobenzene has several applications in scientific research:
Mécanisme D'action
The mechanism by which 1,2-Difluoro-3-isocyanobenzene exerts its effects involves interactions with molecular targets through its fluorine and isocyanide groups. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, while the isocyanide group can act as a ligand in coordination chemistry . These interactions can influence the compound’s reactivity and its ability to form stable complexes with various substrates.
Comparaison Avec Des Composés Similaires
1,2-Difluoro-3-isocyanobenzene can be compared with other fluorinated benzene derivatives, such as:
1,3-Difluoro-2-isocyanobenzene: Similar structure but different fluorine positions, leading to different reactivity and applications.
1,2-Difluorobenzene: Lacks the isocyanide group, making it less versatile in certain synthetic applications.
1,4-Difluorobenzene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications.
Propriétés
Formule moléculaire |
C7H3F2N |
|---|---|
Poids moléculaire |
139.10 g/mol |
Nom IUPAC |
1,2-difluoro-3-isocyanobenzene |
InChI |
InChI=1S/C7H3F2N/c1-10-6-4-2-3-5(8)7(6)9/h2-4H |
Clé InChI |
ZGRXGZMRVZWOJO-UHFFFAOYSA-N |
SMILES canonique |
[C-]#[N+]C1=C(C(=CC=C1)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1,3-dioxoisoindol-2-yl) 3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13567435.png)

![[1,1'-Bi(cyclohexane)]-2-sulfonyl chloride](/img/structure/B13567440.png)
![5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-amine](/img/structure/B13567455.png)





![2-{1-[(tert-butoxy)carbonyl]-3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-pyrazol-1-yl]azetidin-3-yl}acetic acid](/img/structure/B13567490.png)




